N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS No.: 683232-58-8
Cat. No.: VC4179567
Molecular Formula: C18H14N2O5
Molecular Weight: 338.319
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 683232-58-8 |
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Molecular Formula | C18H14N2O5 |
Molecular Weight | 338.319 |
IUPAC Name | N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Standard InChI | InChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(15(11)18(20)23)19-16(21)10-5-6-13-14(9-10)25-8-7-24-13/h2-6,9H,7-8H2,1H3,(H,19,21) |
Standard InChI Key | MFYFFIAFEUUYKV-UHFFFAOYSA-N |
SMILES | CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Introduction
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound with a complex molecular structure. It features a dioxoisoindole moiety and a benzodioxine ring system, which contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, material science, and biochemical research.
Synthesis
The synthesis of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process:
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Formation of the Dioxoisoindole Moiety: Reacting phthalic anhydride with an amine forms the dioxoisoindole structure.
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Introduction of the Benzodioxine Ring: Cyclization reactions are employed to generate the benzodioxine ring.
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Coupling Reaction: The final step involves coupling the two moieties using specific reagents and catalysts under controlled conditions.
Chemical Reactions and Analysis
This compound exhibits reactivity in various chemical environments:
Reaction Type | Reagents/Conditions | Major Products |
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Oxidation | Potassium permanganate in acidic medium | Carboxylic acids |
Reduction | Sodium borohydride in methanol | Alcohols or amines |
Substitution | Halogenating agents | Halogenated derivatives |
These reactions allow for functional modifications that can tailor the compound for specific applications.
Biological Applications
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is being explored for its potential therapeutic uses:
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Biochemical Probing: Its structural features make it a candidate for studying enzyme interactions.
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Drug Development: Preliminary studies suggest possible applications in targeting specific biological pathways.
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Material Science: The compound’s stability and reactivity make it suitable for advanced material synthesis.
Mechanism of Action
The mechanism of action depends on the interaction between this compound and molecular targets (e.g., enzymes or receptors). For example:
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It may bind to active sites on enzymes, altering their activity.
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Its amide group could form hydrogen bonds with biological macromolecules.
Further studies are needed to elucidate its precise biochemical pathways.
Research Findings
Preliminary research highlights the following:
Field | Application/Findings |
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Medicinal Chemistry | Potential as a therapeutic agent in drug discovery |
Material Science | Building block for polymers and advanced materials |
Biochemistry | Used in molecular docking studies to explore enzyme interactions |
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